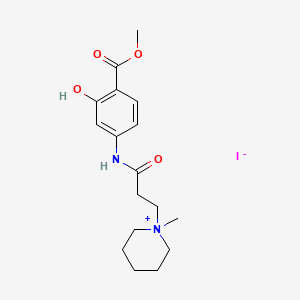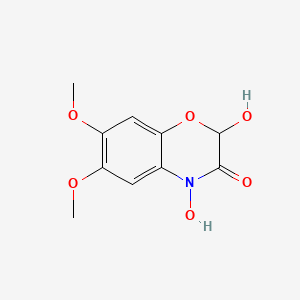
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,5,6-tetrafluoro-4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of mercury-containing waste due to its toxicity.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiomercury compounds, while oxidation reactions can produce mercuric oxide derivatives.
Aplicaciones Científicas De Investigación
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, although limited due to mercury’s toxicity.
Industry: Potential use in the development of materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The fluorinated phenyl group may also contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(2,3,5,6-tetrafluorophenyl)mercury
- Chloro(4-methoxyphenyl)mercury
- Chloro(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury
Uniqueness
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the methoxy group can participate in hydrogen bonding and other interactions.
Propiedades
Número CAS |
66149-51-7 |
|---|---|
Fórmula molecular |
C7H3ClF4HgO |
Peso molecular |
415.13 g/mol |
Nombre IUPAC |
chloro-(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H3F4O.ClH.Hg/c1-12-7-5(10)3(8)2-4(9)6(7)11;;/h1H3;1H;/q;;+1/p-1 |
Clave InChI |
CTIMDFMQKTVHSG-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C(=C(C(=C1F)F)[Hg]Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
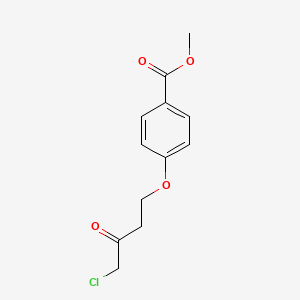
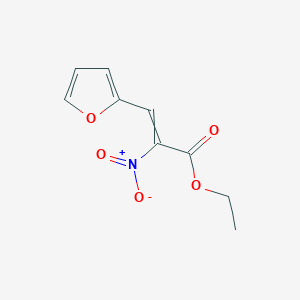

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)
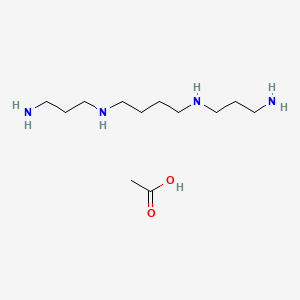
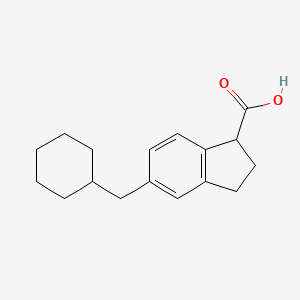
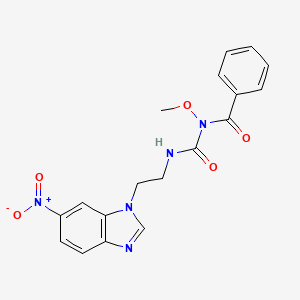
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
